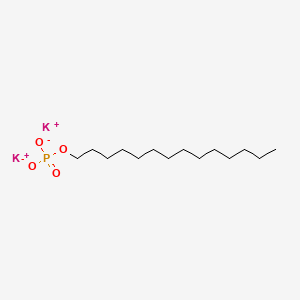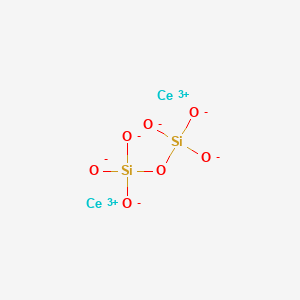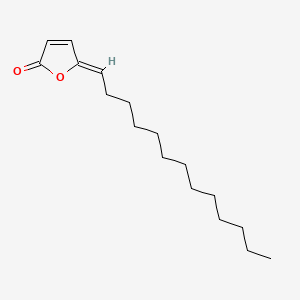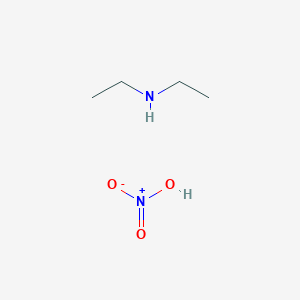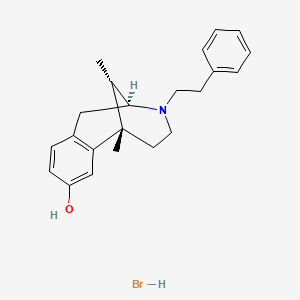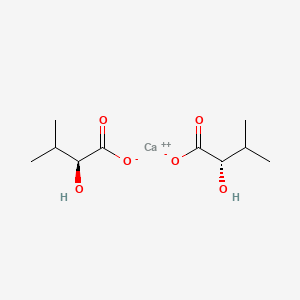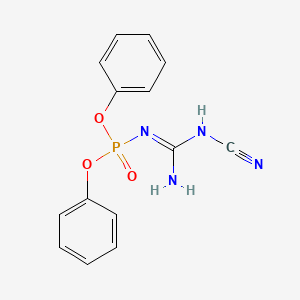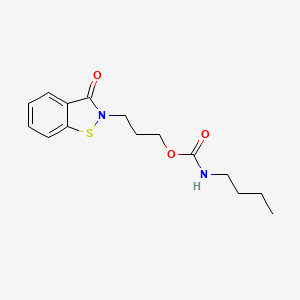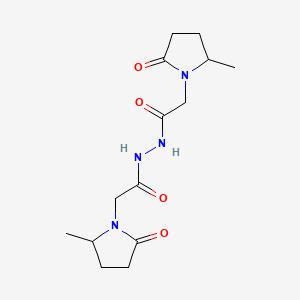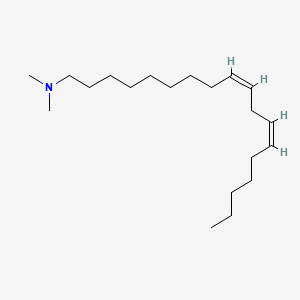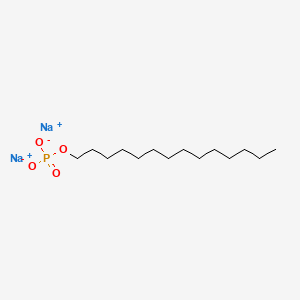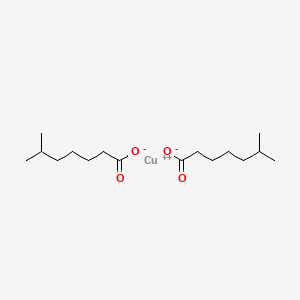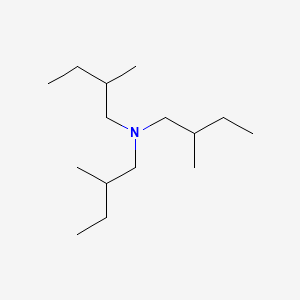
1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- is an organic compound with the molecular formula C10H23N. It is also known by other names such as bis-(2-Methylbutyl)amine and N,N-bis(2-methylbutyl)amine . This compound is part of the amine family, which are derivatives of ammonia where one or more hydrogen atoms have been replaced by alkyl or aryl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- typically involves the reaction of 2-methylbutylamine with 2-methylbutyl chloride under basic conditions. The reaction is carried out in the presence of a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or amides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: The major products are oxides or amides.
Reduction: The major products are primary amines.
Substitution: The major products depend on the substituent introduced, such as alkyl or acyl derivatives.
Scientific Research Applications
1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-Butanamine, 2-methyl-: This compound has a similar structure but lacks the bis(2-methylbutyl) groups.
N,N-Dimethylbutylamine: This compound has two methyl groups instead of the 2-methylbutyl groups.
2-Methylbutylamine: This compound has a similar structure but lacks the additional butylamine group.
Uniqueness
1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
620-43-9 |
|---|---|
Molecular Formula |
C15H33N |
Molecular Weight |
227.43 g/mol |
IUPAC Name |
2-methyl-N,N-bis(2-methylbutyl)butan-1-amine |
InChI |
InChI=1S/C15H33N/c1-7-13(4)10-16(11-14(5)8-2)12-15(6)9-3/h13-15H,7-12H2,1-6H3 |
InChI Key |
JZFBJRHPXVDQIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN(CC(C)CC)CC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


